7-(2,5-Dimethylthiophen-3-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Kinase inhibitor design Structure-activity relationship Pyrazolo[1,5-a]pyrimidine scaffold

7-(2,5-Dimethylthiophen-3-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 860648-52-8) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family, featuring a 3-carbonitrile group and a 2,5-dimethylthiophen-3-yl substituent at the 7-position. This scaffold class has been extensively investigated for kinase inhibition, particularly against CDK2, KDR, and histone lysine demethylases, with the 3-carbonitrile moiety serving as a critical pharmacophoric element for target engagement.

Molecular Formula C13H10N4S
Molecular Weight 254.31
CAS No. 860648-52-8
Cat. No. B2899863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2,5-Dimethylthiophen-3-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
CAS860648-52-8
Molecular FormulaC13H10N4S
Molecular Weight254.31
Structural Identifiers
SMILESCC1=CC(=C(S1)C)C2=CC=NC3=C(C=NN23)C#N
InChIInChI=1S/C13H10N4S/c1-8-5-11(9(2)18-8)12-3-4-15-13-10(6-14)7-16-17(12)13/h3-5,7H,1-2H3
InChIKeyCGWKXDFHRDWBAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-(2,5-Dimethylthiophen-3-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 860648-52-8): Procurement-Ready Heterocyclic Scaffold for Kinase-Targeted Research


7-(2,5-Dimethylthiophen-3-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 860648-52-8) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family, featuring a 3-carbonitrile group and a 2,5-dimethylthiophen-3-yl substituent at the 7-position . This scaffold class has been extensively investigated for kinase inhibition, particularly against CDK2, KDR, and histone lysine demethylases, with the 3-carbonitrile moiety serving as a critical pharmacophoric element for target engagement [1].

Why 7-(2,5-Dimethylthiophen-3-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile Cannot Be Replaced by Common 7-Aryl Analogs


In pyrazolo[1,5-a]pyrimidine-3-carbonitriles, the 7-position substituent profoundly influences kinase selectivity and antiproliferative potency through differential steric and electronic contributions to the ATP-binding pocket. The 2,5-dimethylthiophen-3-yl group present in this compound offers distinct conformational constraints and sulfur-mediated interactions compared to 7-phenyl, 7-(thiophen-2-yl), or 7-(4-phenoxyphenyl) analogs, which can alter target engagement profiles [1]. Substituting a generic 7-aryl analog without accounting for these differences risks losing the specific biological activity profile that this substitution pattern was designed to achieve [2].

Quantitative Differentiation Evidence for 7-(2,5-Dimethylthiophen-3-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 860648-52-8)


Structural Differentiation: 2,5-Dimethylthiophen-3-yl vs. Common 7-Aryl Substituents in Pyrazolo[1,5-a]pyrimidine-3-carbonitriles

The 2,5-dimethylthiophen-3-yl group at position 7 provides a unique combination of steric bulk and electronic properties compared to common 7-aryl substituents in pyrazolo[1,5-a]pyrimidine-3-carbonitrile kinase inhibitors. The presence of two methyl groups on the thiophene ring increases steric demand (molecular weight: 254.31 g/mol) compared to unsubstituted 7-(thiophen-2-yl) (MW typically ~240-245 g/mol) or 7-phenyl analogs, while the sulfur atom offers distinct polarizability and hydrogen-bond acceptor potential that 7-phenyl analogs lack [1].

Kinase inhibitor design Structure-activity relationship Pyrazolo[1,5-a]pyrimidine scaffold

Class-Level Antiproliferative Activity of 7-Aryl Pyrazolo[1,5-a]pyrimidine-3-carbonitriles: Reference Baseline for 7-(2,5-Dimethylthiophen-3-yl) Derivative

In a comprehensive SAR study of 2-phenyl-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitriles, compounds with electron-rich 7-aryl substituents demonstrated significant antiproliferative activity across multiple cancer cell lines. Compound 11i (7-aryl) exhibited IC50 = 3.0 µM against MCF-7 cells (doxorubicin IC50 = 5.9 µM), and compound 11f showed IC50 = 6.3 µM against Huh-7 cells (doxorubicin IC50 = 3.2 µM) [1]. The 2,5-dimethylthiophen-3-yl group is a representative electron-rich 7-aryl substituent positioned within this antiproliferative SAR landscape, with the methyl-substituted thiophene potentially enhancing cellular permeability and target binding through hydrophobic contacts.

Anticancer activity Antiproliferative screening Pyrazolo[1,5-a]pyrimidine

3-Carbonitrile Pharmacophore: Critical Activity Determinant in Pyrazolo[1,5-a]pyrimidine Kinase Inhibition

The 3-carbonitrile group is a well-established pharmacophoric element in pyrazolo[1,5-a]pyrimidine kinase inhibitors. In KDM4D histone demethylase inhibitors, pyrazolo[1,5-a]pyrimidine-3-carbonitrile analogues 67a and 67b demonstrated monodentate 2-OG competitive inhibition with selective KDM4D inhibition [1]. In CDK2 inhibitors, pyrazolo[1,5-a]pyrimidine-3-carbonitrile compounds show IC50 values in the low micromolar range (e.g., 5-chloro-7-(propan-2-ylamino) derivative: CDK2 IC50 = 1,500 nM) [2]. The 7-(2,5-dimethylthiophen-3-yl) substituent in this compound is expected to modulate the interaction of the 3-carbonitrile with the target hinge region through electronic and steric effects.

Kinase inhibition CDK2 inhibitor KDM4D inhibitor Pharmacophore mapping

Thiophene Substituent Advantage: Evidence from Pyrazolo[1,5-a]pyrimidine KDR Kinase Inhibitor SAR

In 3,6-disubstituted pyrazolo[1,5-a]pyrimidines, a 3-thienyl substituent at the 6-position contributed to potent KDR kinase inhibition (IC50 = 19 nM for compound 3g with 3-thienyl at position 6 and 4-methoxyphenyl at position 3) [1]. This demonstrates that thienyl groups can engage in productive hydrophobic and π-sulfur interactions within the kinase ATP-binding site. The 2,5-dimethyl substitution on the thiophene ring of the target compound further fine-tunes these interactions by modulating electron density and steric fit, potentially offering improved selectivity compared to unsubstituted thiophene analogs.

KDR kinase inhibitor VEGFR2 inhibitor Thiophene SAR Angiogenesis

Recommended Research and Industrial Application Scenarios for 7-(2,5-Dimethylthiophen-3-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile


Kinase Inhibitor SAR Probe: Exploring 7-Position Steric and Electronic Effects on CDK or KDR Target Engagement

Utilize this compound as a structurally defined probe to investigate how the 2,5-dimethylthiophen-3-yl group at position 7 modulates kinase inhibition potency compared to 7-phenyl, 7-(thiophen-2-yl), and 7-(4-phenoxyphenyl) analogs. The methyl-substituted thiophene provides distinct steric constraints and sulfur-mediated interactions, enabling systematic SAR exploration. This application is supported by class-level evidence showing that 7-aryl substituents critically influence antiproliferative activity in pyrazolo[1,5-a]pyrimidine-3-carbonitriles [1][2].

Scaffold-Hopping Reference for KDM4D or KDM5 Histone Demethylase Inhibitor Development

Employ this compound as a scaffold-hopping reference in KDM4D/KDM5 inhibitor programs, leveraging the validated 3-carbonitrile pharmacophore that engages the 2-OG competitive binding site. The 2,5-dimethylthiophen-3-yl substituent offers a novel vector for modifying selectivity between KDM4 and KDM5 subfamilies, as demonstrated by the selective inhibition achieved by pyrazolo[1,5-a]pyrimidine-3-carbonitrile analogues 67a and 67b against KDM4D [1][3].

Chemical Biology Tool for Cellular Target Engagement Studies in Cancer Cell Lines

Deploy this compound in cellular antiproliferative screens against Huh-7, HeLa, MCF-7, and MDA-MB231 cell lines, using the established class-level baseline (IC50 range: 3.0-7.8 µM for active 7-aryl derivatives) to benchmark its cellular potency. The unique 2,5-dimethylthiophen-3-yl substitution may confer differential cell line selectivity or improved membrane permeability due to increased lipophilicity from the methyl groups [1][2].

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